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Efficacy of Camizestrant: ESR1m vs. ESR1wt

. . Population & ) .
Trial (Phase) Comparison Key Efficacy Result (PFS) Citation
ESR1 Status

SERENA-2 Camizestrant (75 mg) vs. Overall Significantly improved
(Phase ll) Fulvestrant Population PFS with camizestrant over

fulvestrant [1]

Camizestrant (75 mg) vs. ESR1m (~40%  Even greater PFS
Fulvestrant of patients) difference favoring
camizestrant [1]

Camizestrant (75 mg) vs. ESR1wt No meaningful efficacy
Fulvestrant differences [1]
SERENA-6 Switch to Camizestrant + ESR1m Median PFS: 16.0 vs. 9.2
(Phase Ill) CDK4/6i vs. Continue Al +  (ctDNA- mos (HR, 0.44; P <.0001)
CDKA4/6i detected) [2] [3]
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The data in the table above is derived from robust clinical trial designs. Here are the detailed methodologies

for the cited experiments.

SERENA-2 Trial (Phase Il) Design [1] [4]

¢ Objective: To compare the efficacy and safety of camizestrant with fulvestrant in patients with
ER+/HER2- advanced breast cancer previously treated with endocrine therapy.

¢ Patient Population: Patients with ER+/HER2- advanced breast cancer who had progressed on prior
endocrine therapy. About half had prior CDK4/6 inhibitor exposure.

¢ Intervention: Patients were randomized to receive either camizestrant (at 75 mg, 150 mg, or 300
mg) or intramuscular fulvestrant (500 mg).

e Key Endpoints:

o Primary Endpoint: Progression-Free Survival (PFS).

o Preplanned Analysis: PFS was analyzed in the Intention-to-Treat (ITT) population and in
subgroups defined by baseline ESR1 mutation status (mutant vs. wild-type) detected in
circulating tumor DNA (ctDNA).

¢ Statistical Analysis: Crossover was allowed upon disease progression.

SERENA-6 Trial (Phase Ill) Design [5] [3]

e Objective: To evaluate if switching to camizestrant upon detection of an ESR1 mutation in ctDNA—
before radiographic progression—could improve outcomes compared to continuing an aromatase
inhibitor (Al).

¢ Patient Population: Patients with HR+/HER2- advanced breast cancer who had received at least six
months of first-line Al therapy combined with a CDK4/6 inhibitor (abemaciclib, palbociclib, or
ribociclib) and had no evidence of clinical or radiological progression.

e ctDNA-Guided Intervention:

o Patients underwent ctDNA testing every 2-3 months to monitor for ESR1 mutations.
o Upon detection of an ESR1 mutation, patients were randomized 1:1 to:
= Intervention Arm: Switch from Al to oral camizestrant (75 mg daily) while continuing the
original CDK4/6 inhibitor.
= Control Arm: Continue the current Al + CDK4/6 inhibitor regimen.
o The study was double-blind, with both arms including a placebo.
¢ Key Endpoints:
o Primary Endpoint: Investigator-assessed PFS per RECIST v1.1.
o Secondary Endpoints: PFS2, Overall Survival (OS), and safety.
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Mechanism of Action and Rationale for Efficacy in
ESR1m

The following diagram illustrates the molecular mechanism by which camizestrant effectively targets both
wild-type and mutant ERa, with a particular advantage in overcoming resistance conferred by ESRI

mutations.
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As the diagram shows:

¢ In ESR1wt cells: Estrogen binds to ERa, leading to dimerization, nuclear translocation, and
activation of gene transcription that drives cancer cell proliferation. Camizestrant acts as a pure
antagonist by competing with estrogen for binding, inducing a conformational change in the receptor
that leads to its degradation, thereby blocking this pathway [6].

¢ In ESR1m cells: Mutations (often in the ligand-binding domain) cause the ERa to be constitutively
active, meaning it signals and promotes tumor growth even in the absence of estrogen, rendering Als
ineffective [6] [3]. As a next-generation oral SERD, camizestrant retains its ability to bind,
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antagonize, and degrade these mutant forms of the ER, overcoming this key resistance mechanism

[6].

Key Takeaways for Drug Development

e Target Population: The clinical data strongly suggests that the primary patient population for
camizestrant is individuals with acquired ESR1 mutations. Its development strategy, validated in
SERENA-6, pioneers a ctDNA-guided treatment paradigm for intervening ahead of radiographic
progression [3].

e Combination Potential: Preclinical data shows camizestrant's antitumor activity is enhanced in
combination with CDK4/6 inhibitors and PI3BK/AKT/mTOR pathway inhibitors, independent of PIK3CA
mutation status, suggesting a broad utility in combination strategies to address other resistance
pathways [6].

o Safety Profile: The 75 mg dose selected for phase Il trials demonstrates a manageable safety
profile. The most common treatment-related adverse events in monotherapy were visual effects
(phosphenes) and bradycardia, which were typically low-grade and resulted in low discontinuation
rates in combination studies [7] [1] [4].
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To cite this document: Smolecule. [Camizestrant ESR1 mutant vs wild-type efficacy]. Smolecule,

[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b1965369#camizestrant-

esrl-mutant-vs-wild-type-efficacy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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